![molecular formula C17H22N4 B11842183 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)
9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which is further substituted with a 5-methylhexan-2-yl group at the 9th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the synthesis might start with the preparation of a substituted aniline derivative, which undergoes cyclization with a suitable diketone or aldehyde to form the pyrazoloquinoline core
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Pyrazole: Another nitrogen-containing heterocycle, but without the fused quinoline ring.
Quinoxaline: Similar to quinoline but with two nitrogen atoms in the ring.
Uniqueness
What sets 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine apart is its unique combination of a pyrazole and quinoline ring system, along with the specific substitution pattern. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-(5-methylhexan-2-yl)-3H-pyrazolo[3,4-c]quinolin-4-amine |
InChI |
InChI=1S/C17H22N4/c1-10(2)7-8-11(3)12-5-4-6-14-15(12)13-9-19-21-16(13)17(18)20-14/h4-6,9-11H,7-8H2,1-3H3,(H2,18,20)(H,19,21) |
InChI Key |
NQJMQTYQMQJWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C1=C2C(=CC=C1)N=C(C3=C2C=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
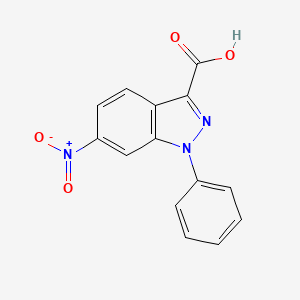
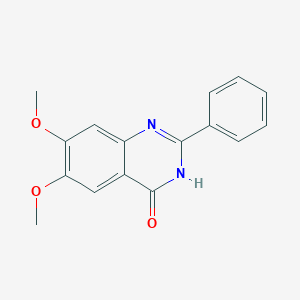

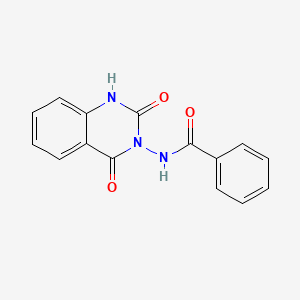
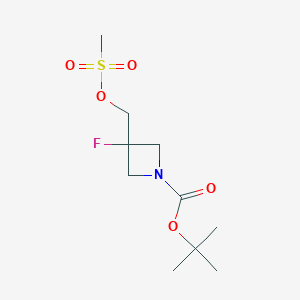



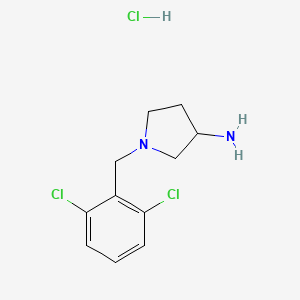

![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
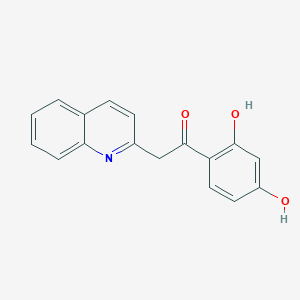
![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
